molecular formula C12H19NO3 B15092382 {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

Cat. No.: B15092382
M. Wt: 225.28 g/mol
InChI Key: NMMRHXLPCQEKCH-UHFFFAOYSA-N
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Description

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is an organic compound with the molecular formula C12H19NO3 This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid}
  • {3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline}
  • {3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde}

Uniqueness

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Introduction

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a phenolic backbone with several functional groups, including dimethylamino, ethoxy, and methoxy groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{3}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Alkylation Reactions : Utilizing dimethylaminoethyl derivatives.
  • Phenolic Functionalization : Modifying the methoxy and ethoxy groups.
  • Advanced Techniques : Microwave-assisted synthesis or continuous flow chemistry to enhance yields and reduce reaction times.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (PC-3)

In a study evaluating the compound's efficacy against PC-3 cells, it was found to induce apoptosis and cell cycle arrest at specific phases, suggesting a mechanism that involves modulation of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo models have shown that it can significantly reduce markers of inflammation in conditions such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound plays a crucial role in its biological activity. A SAR analysis indicates that modifications to the dimethylamino group can enhance or diminish activity against cancer cells. For instance, increasing the lipophilicity of substituents at the 3 or 4 positions on the aromatic ring tends to favor activity .

CompoundKey FeaturesBiological Activity
This compoundComplex structure with multiple functional groupsAnticancer, anti-inflammatory
2-(2-(Dimethylamino)ethoxy)ethanolSimpler structureLimited activity
4-(Dimethylamino)benzaldehydeContains dimethylamino groupDifferent core structure

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics like cisplatin. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving an animal model of arthritis demonstrated that administration of this compound resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals compared to controls .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methanol

InChI

InChI=1S/C12H19NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

NMMRHXLPCQEKCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)CO)OC

Origin of Product

United States

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